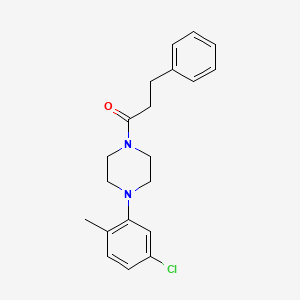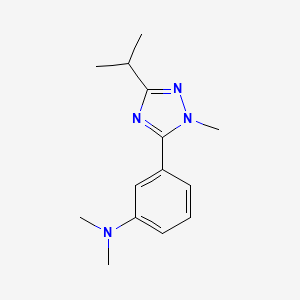![molecular formula C16H8FNO2S2 B5682264 2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5682264.png)
2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both oxygen and sulfur atoms in its structure. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that plays a role in inflammation, while PDE-4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in cells. Inhibition of these enzymes by this compound may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. It has also been reported to exhibit anti-inflammatory and neuroprotective effects. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several advantages and limitations for lab experiments. One advantage is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation is the lack of understanding of its mechanism of action. Another limitation is the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its safety and efficacy in humans. Additionally, this compound can be modified to improve its potency and selectivity for specific targets. Furthermore, its potential as a therapeutic agent for various diseases can be explored in more detail.
合成法
The synthesis of 2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has been reported using various methods. One of the methods involves the reaction of 2-thiophenecarboxylic acid with 4-fluoroaniline in the presence of phosphorus oxychloride and then reacting the resulting intermediate with 2-aminophenylthiophene in the presence of potassium carbonate. Another method involves the reaction of 2-thiophenecarboxylic acid with 4-fluoroaniline in the presence of thionyl chloride, followed by the reaction of the resulting intermediate with 2-aminophenylthiophene in the presence of potassium carbonate. These methods have been reported to yield this compound in good yields.
科学的研究の応用
2-(4-fluorophenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. This compound has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(4-fluorophenyl)-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8FNO2S2/c17-10-5-3-9(4-6-10)14-18-15-13(16(19)20-14)11(8-22-15)12-2-1-7-21-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHUJWFHAYAAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)

![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)

![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)
![N-[rel-(3R,4S)-1-(4-amino-2-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5682220.png)
![(3aS*,7aR*)-5-methyl-2-(5-propyl-4-pyrimidinyl)octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)

![2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5682240.png)

![3-methyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinazolin-4(3H)-one](/img/structure/B5682260.png)

